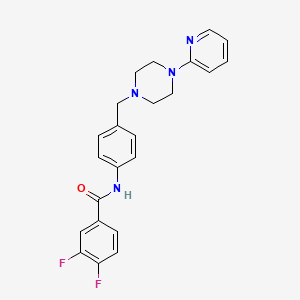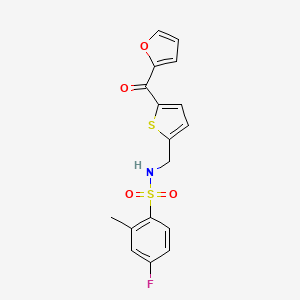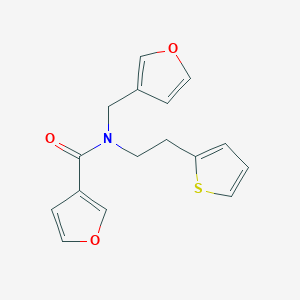
(R)-1-(Antracen-9-il)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Anthracen-9-yl)ethanamine is an organic compound that belongs to the class of amines It features an anthracene moiety attached to an ethanamine group
Aplicaciones Científicas De Investigación
®-1-(Anthracen-9-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a ligand for receptor studies.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
Target of Action
®-1-(Anthracen-9-yl)ethanamine is a complex organic compound that primarily targets the photophysical properties of certain materials . The compound’s primary targets are the excited states of these materials, which are crucial for their fluorescence properties .
Mode of Action
The compound interacts with its targets through a process known as intramolecular photoinduced electron transfer . This process leads to the quenching of excited states, effectively reducing the fluorescence emission of the target materials . The efficiency of this process depends on the geometrical constraints and electronic factors pertaining to the molecule .
Biochemical Pathways
The primary biochemical pathway affected by ®-1-(Anthracen-9-yl)ethanamine is the electron transfer pathway . This pathway involves the movement of electrons within the molecule, which can lead to changes in the molecule’s energy states and, consequently, its fluorescence properties .
Pharmacokinetics
For instance, its ability to quench excited states could potentially influence its distribution and metabolism within a system .
Result of Action
The primary result of ®-1-(Anthracen-9-yl)ethanamine’s action is the quenching of excited states in the target materials . This leads to a reduction in the fluorescence emission of these materials, effectively altering their photophysical properties . The decay kinetics of these materials show a bi-exponential decay, indicating the involvement of two transient species in the excited state of these molecules .
Action Environment
The action of ®-1-(Anthracen-9-yl)ethanamine can be influenced by various environmental factors. For instance, the efficiency of the intramolecular photoinduced electron transfer process can depend on the geometrical constraints and electronic factors of the molecule . Therefore, changes in the molecular environment could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, ®-1-(Anthracen-9-yl)ethanamine plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that substitutions on the anthracene molecule can affect the UV/Vis absorption and fluorescence properties .
Molecular Mechanism
At the molecular level, ®-1-(Anthracen-9-yl)ethanamine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been reported that anthracene-based materials exhibit excimer fluorescence due to pairwise anthracene stacking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-(Anthracen-9-yl)ethanamine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been reported that anthracene-based materials exhibit excimer fluorescence with a high luminous efficiency and long lifetime .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Anthracen-9-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: Anthracene is functionalized to introduce a suitable leaving group, such as a halogen, at the 9-position.
Nucleophilic Substitution: The halogenated anthracene undergoes nucleophilic substitution with an amine source, such as ®-1-phenylethylamine, under basic conditions to yield ®-1-(Anthracen-9-yl)ethanamine.
Industrial Production Methods: Industrial production of ®-1-(Anthracen-9-yl)ethanamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-(Anthracen-9-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the anthracene ring.
Comparación Con Compuestos Similares
(S)-1-(Anthracen-9-yl)ethanamine: The enantiomer of ®-1-(Anthracen-9-yl)ethanamine with similar structural properties but different stereochemistry.
9-Anthracenylmethanamine: A related compound with a methanamine group instead of an ethanamine group.
Anthracene-9-carboxaldehyde: A compound with a formyl group at the 9-position of anthracene.
Uniqueness: ®-1-(Anthracen-9-yl)ethanamine is unique due to its specific stereochemistry, which can influence its interactions with chiral environments in biological systems. This stereochemistry can lead to different pharmacological or material properties compared to its enantiomer or other related compounds.
Propiedades
IUPAC Name |
(1R)-1-anthracen-9-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,17H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNOOWSHXPRB-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)



![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2355723.png)

![1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355726.png)
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)




![(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2355736.png)
